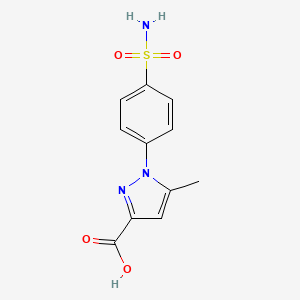

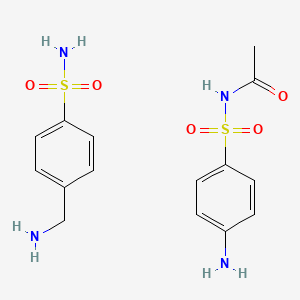

4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This compound is known for its antibacterial properties and is used in various medical and industrial applications .

Méthodes De Préparation

The synthesis of 4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide involves several steps. One common method starts with acetylbenzylamine, which is introduced into chlorosulfonic acid while maintaining the temperature below 40°C. After several hours, the mixture is heated in a boiling water bath, cooled, and poured onto ice. The resulting product is then treated with aqueous ammonia to form the desired compound .

Analyse Des Réactions Chimiques

4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include chlorosulfonic acid, aqueous ammonia, and sodium hydroxide. The major products formed from these reactions include sulfonamide derivatives, which are known for their antibacterial properties .

Applications De Recherche Scientifique

This compound has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of other compounds. In biology, it is studied for its antibacterial properties and its ability to inhibit the growth of certain bacteria. In medicine, it is used as a topical agent for treating burns and infections caused by Pseudomonas aeruginosa and Staphylococcus aureus. In the industry, it is used in the production of various pharmaceuticals and as a chemical intermediate .

Mécanisme D'action

The mechanism of action of 4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide involves the inhibition of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes. By inhibiting this enzyme, the compound disrupts the synthesis of nucleotides, which are essential for bacterial growth and replication. This leads to the suppression of bacterial growth and the treatment of infections .

Comparaison Avec Des Composés Similaires

4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include other benzenesulfonamides such as mafenide and sulfamylon, which also exhibit antibacterial properties. this compound is particularly effective against certain strains of bacteria and has a unique mechanism of action involving the inhibition of carbonic anhydrase .

Propriétés

Formule moléculaire |

C15H20N4O5S2 |

|---|---|

Poids moléculaire |

400.5 g/mol |

Nom IUPAC |

4-(aminomethyl)benzenesulfonamide;N-(4-aminophenyl)sulfonylacetamide |

InChI |

InChI=1S/C8H10N2O3S.C7H10N2O2S/c1-6(11)10-14(12,13)8-4-2-7(9)3-5-8;8-5-6-1-3-7(4-2-6)12(9,10)11/h2-5H,9H2,1H3,(H,10,11);1-4H,5,8H2,(H2,9,10,11) |

Clé InChI |

VCAVGXHWOSDXHY-UHFFFAOYSA-N |

SMILES canonique |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N.C1=CC(=CC=C1CN)S(=O)(=O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-3-methyl-[1,1'-biphenyl]-4-ol](/img/structure/B13082261.png)

![4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-thiazol-2-ylamine dihydrobromide](/img/structure/B13082266.png)